

# Introduction: Unveiling Tetralin-1-Carbaldehyde

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

Cat. No.: B102929

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Tetralin-1-carbaldehyde, systematically named 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, is a bicyclic aromatic aldehyde. Its molecular architecture, featuring a reactive aldehyde group appended to a tetralin scaffold, positions it as a valuable intermediate in synthetic organic chemistry. The tetralin moiety, a partially hydrogenated naphthalene ring system, is a common structural motif in numerous biologically active molecules. Consequently, tetralin-1-carbaldehyde serves as a critical building block for constructing more complex molecular frameworks, particularly in the realm of medicinal chemistry and drug development.<sup>[1]</sup>

This guide offers a comprehensive exploration of the core physical, chemical, and spectral properties of tetralin-1-carbaldehyde. By synthesizing data from various authoritative sources, we aim to provide researchers with the foundational knowledge required for its effective handling, characterization, and application in experimental workflows.

## Part 1: Core Physicochemical and Molecular Properties

The physical state and behavior of a compound are dictated by its molecular structure. Understanding these fundamental properties is paramount for designing synthetic routes, purification strategies, and formulation studies.

### Structural and Identity Data

- IUPAC Name: 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde<sup>[2]</sup>

- Synonyms: 1-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-; 5,6,7,8-Tetrahydro-1-naphthalenecarbaldehyde[2][3]
- CAS Number: 41828-13-1[2][4]
- Molecular Formula:  $C_{11}H_{12}O$ [2][3]
- Appearance: Colorless to light yellow liquid[4]

## Quantitative Physical Data Summary

The following table consolidates the key physical properties of tetralin-1-carbaldehyde. These values are critical for predicting its behavior in various solvents and under different experimental conditions.

Property	Value	Significance in Research & Development	Source(s)
Molecular Weight	160.21 g/mol	Essential for stoichiometric calculations in reactions and for mass spectrometry analysis.	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	130-140 °C at 18 Torr	Informs purification by vacuum distillation and indicates its relatively low volatility under ambient pressure.	<a href="#">[4]</a>
Density (Predicted)	1.083 ± 0.06 g/cm <sup>3</sup>	Useful for volume-to-mass conversions and for predicting its behavior in biphasic systems.	<a href="#">[4]</a> <a href="#">[5]</a>
Refractive Index (Predicted)	1.588	A key parameter for rapid, non-destructive purity assessment of liquid samples.	<a href="#">[5]</a>
LogP (Predicted)	2.3 - 2.8	Indicates moderate lipophilicity, suggesting good potential for membrane permeability—a key factor in drug design.	<a href="#">[2]</a> <a href="#">[6]</a>
Topological Polar Surface Area (TPSA)	17.1 Å <sup>2</sup>	A low TPSA value is often correlated with good oral	<a href="#">[2]</a> <a href="#">[3]</a>

bioavailability in drug candidates.

Rotatable Bond Count 1

Low rotational freedom contributes to a more defined molecular conformation, which can be advantageous for receptor binding. [3]

## Part 2: Spectroscopic Signature for Structural Verification

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. The unique spectral fingerprint of tetralin-1-carbaldehyde allows for its unambiguous identification and the assessment of its purity.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehydic, and aliphatic protons. The aldehydic proton (CHO) would appear as a singlet far downfield ( $\delta \approx 9.5\text{-}10.5$  ppm). Aromatic protons would resonate in the typical range of  $\delta \approx 7.0\text{-}8.0$  ppm. The aliphatic protons on the saturated ring would appear further upfield, likely as complex multiplets between  $\delta \approx 1.5\text{-}3.0$  ppm.
- **IR Spectroscopy:** Infrared spectroscopy is particularly useful for identifying the key functional group. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around  $1680\text{-}1700\text{ cm}^{-1}$ . Additional bands corresponding to aromatic C=C stretching ( $\approx 1600$  and  $1475\text{ cm}^{-1}$ ) and  $\text{sp}^2$  and  $\text{sp}^3$  C-H stretching ( $\approx 3100\text{-}3000\text{ cm}^{-1}$  and  $3000\text{-}2850\text{ cm}^{-1}$ , respectively) would also be present.[2]
- **Mass Spectrometry:** Mass spectral analysis provides the molecular weight and fragmentation pattern. The molecular ion peak  $[\text{M}]^+$  would be observed at an  $m/z$  corresponding to its monoisotopic mass (160.09).[2] Common fragmentation pathways would likely involve the loss of the formyl radical ( $\bullet\text{CHO}$ ) or carbon monoxide (CO). GC-MS data is available for this compound.[2]

## Part 3: Synthesis, Reactivity, and Stability

### Synthetic Approach

Tetralin-1-carbaldehyde is a synthetic intermediate. While numerous specific procedures exist within proprietary and academic literature, a general and logical workflow for its preparation and verification can be outlined. Its synthesis is noted as a step in the preparation of pharmaceutically active compounds like Agomelatine.[1] The parent compound, tetralin, is typically produced via the catalytic hydrogenation of naphthalene.[7] Subsequent formylation of the tetralin ring would yield the target aldehyde.

### Chemical Reactivity and Stability

The reactivity of tetralin-1-carbaldehyde is dominated by the aldehyde functional group. It is susceptible to:

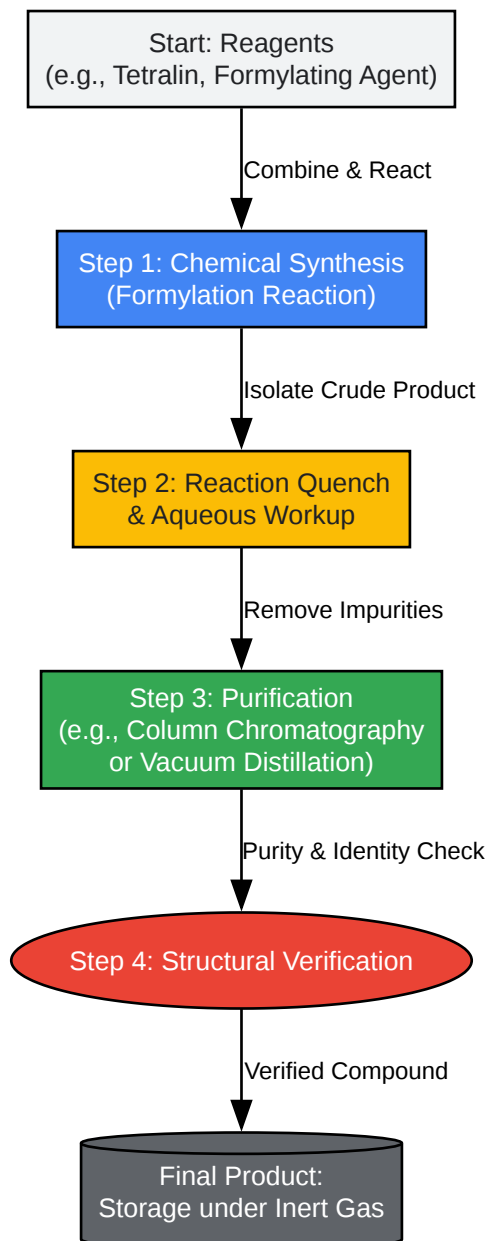
- **Oxidation:** Can be readily oxidized to the corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
- **Reduction:** Can be reduced to the corresponding primary alcohol, (5,6,7,8-tetrahydronaphthalen-1-yl)methanol.
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is a target for various nucleophiles, enabling reactions such as Wittig olefination, Grignard reactions, and cyanohydrin formation.

For storage, tetralin-1-carbaldehyde should be kept under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation.[4] Like its parent, tetralin, it may be sensitive to air over prolonged periods, potentially forming peroxides.[8]

## Part 4: General Experimental Workflow

The following diagram illustrates a logical, self-validating workflow for the synthesis, purification, and characterization of tetralin-1-carbaldehyde, representing a standard procedure in synthetic chemistry.

## Workflow: Synthesis &amp; Verification of Tetralin-1-Carbaldehyde



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Caption: A logical workflow for the synthesis and validation of tetralin-1-carbaldehyde.

## Methodology Steps

- Synthesis: The reaction would be conducted under controlled conditions (temperature, atmosphere) using appropriate solvents and reagents.

- **Workup:** Upon completion, the reaction is quenched and the crude product is extracted from the aqueous phase into an organic solvent. The organic layers are combined, dried, and concentrated.
- **Purification:** The crude material is purified to remove unreacted starting materials and byproducts. Given its boiling point, vacuum distillation is a viable method.<sup>[4]</sup> Alternatively, silica gel column chromatography could be employed.
- **Characterization:** The purified product's identity and purity are confirmed using the spectroscopic methods detailed in Part 2 (NMR, IR, MS). The refractive index can also be used as a quick purity check.

## Part 5: Safety and Handling

While a specific, comprehensive safety datasheet for tetralin-1-carbaldehyde is not widely available, hazard information can be inferred from related compounds and general chemical safety principles. One source indicates GHS warnings for skin and eye irritation, and potential respiratory irritation.<sup>[6][9]</sup>

- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.<sup>[10][11]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry place away from ignition sources. As recommended, storage under an inert gas at refrigerated temperatures (2-8°C) is ideal to maintain purity and stability.<sup>[4]</sup>
- **Fire Safety:** The parent compound, tetralin, is a combustible liquid.<sup>[11]</sup> Therefore, tetralin-1-carbaldehyde should be kept away from open flames and sparks.

## References

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